4-(Diphenylamino)phenylboronic acid

Catalog No.
S731002
CAS No.
201802-67-7
M.F
C18H16BNO2
M. Wt
289.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylamino)phenylboronic acid

CAS Number

201802-67-7

Product Name

4-(Diphenylamino)phenylboronic acid

IUPAC Name

[4-(N-phenylanilino)phenyl]boronic acid

Molecular Formula

C18H16BNO2

Molecular Weight

289.1 g/mol

InChI

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H

InChI Key

TWWQCBRELPOMER-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

4-(Diphenylamino)phenylboronic acid is an organic compound with the molecular formula C₁₈H₁₆BNO₂. It features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. This compound is notable for its role in various

4-(Diphenylamino)phenylboronic acid (4-DPBA) is an organic compound containing boron. It is a white solid that is insoluble in water. 4-DPBA is a useful building block for organic synthesis, particularly in the area of organic electronics and medicinal chemistry. PubChem:

  • Organic Electronics

    Researchers have investigated 4-DPBA for its potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). The molecule's structure allows it to participate in chemical reactions that create conjugated polymers, which are essential components in these devices. Organic Electronics

  • Medicinal Chemistry

    Scientists have explored 4-DPBA's potential use in developing new drugs. The boronic acid functionality can participate in reversible covalent binding with certain biomolecules, making it a possible tool for targeted drug delivery. Journal of Medicinal Chemistry:

  • Suzuki Coupling Reaction: This compound is commonly used as a reagent in Suzuki coupling reactions, where it couples with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is crucial in synthesizing complex organic molecules .
  • Ligand-Free Reactions: Recent studies have demonstrated its effectiveness in ligand-free Suzuki reactions, which simplify the reaction conditions and reduce costs .
  • Acid-Base Reactions: As a boronic acid, it can undergo acid-base reactions, forming stable complexes with diols and other Lewis bases.

Research indicates that 4-(Diphenylamino)phenylboronic acid exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have shown potential as:

  • Anticancer Agents: Some studies suggest that compounds derived from this boronic acid can inhibit cancer cell proliferation through various mechanisms .
  • Fluorescent Probes: Its ability to form complexes with biomolecules allows it to be utilized as a fluorescent probe in biological imaging .

The synthesis of 4-(Diphenylamino)phenylboronic acid can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling: A common method involves the cross-coupling of 4-bromoaniline with phenylboronic acid under palladium catalysis .
  • Direct Boronation: Another approach includes the direct reaction of diphenylamine with boron reagents, although this method may require specific conditions to optimize yield .
  • Functionalization of Aryl Halides: The use of aryl halides in conjunction with boron reagents has been explored to synthesize this compound efficiently .

4-(Diphenylamino)phenylboronic acid finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in creating organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties .
  • Biochemical Research: Its derivatives are employed as tools for studying biological processes and interactions.

Interaction studies involving 4-(Diphenylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. These interactions are significant for:

  • Drug Design: Understanding how this compound interacts with proteins can lead to the development of new therapeutics.
  • Fluorescent Labeling: Its interaction with diols makes it useful for labeling biomolecules in fluorescence microscopy applications .

Several compounds share structural similarities with 4-(Diphenylamino)phenylboronic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
DiphenylamineContains two phenyl groupsKnown for its use as a stabilizer and antioxidant.
Phenylboronic AcidSimple phenyl group attached to boronUsed primarily in Suzuki reactions.
4-Aminophenylboronic AcidAmino group instead of diphenylamineExhibits different reactivity patterns in synthesis.
TriphenylamineThree phenyl groupsNotable for its application in OLEDs and photovoltaics.

The uniqueness of 4-(Diphenylamino)phenylboronic acid lies in its combination of the diphenylamino group with the boronic acid functionality, enhancing its reactivity and applicability in various chemical processes compared to simpler analogs.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 44 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Diphenylamino)phenylboronic acid

Dates

Modify: 2023-08-15

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